1,1,2,4-Tetrafluorobutane

Catalog No.
S14829109
CAS No.
161791-17-9
M.F
C4H6F4
M. Wt
130.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,1,2,4-Tetrafluorobutane

CAS Number

161791-17-9

Product Name

1,1,2,4-Tetrafluorobutane

IUPAC Name

1,1,2,4-tetrafluorobutane

Molecular Formula

C4H6F4

Molecular Weight

130.08 g/mol

InChI

InChI=1S/C4H6F4/c5-2-1-3(6)4(7)8/h3-4H,1-2H2

InChI Key

NZVWFCYUCPGALF-UHFFFAOYSA-N

Canonical SMILES

C(CF)C(C(F)F)F

Direct Fluorination of Butane Derivatives

Direct fluorination of butane derivatives represents the most straightforward approach to synthesizing 1,1,2,4-tetrafluorobutane. This method involves the reaction of butane or its partially fluorinated analogs with fluorine gas (F₂) or fluorinating agents under controlled conditions. The process typically requires elevated temperatures (150–300°C) and inert atmospheres to mitigate explosive side reactions. For instance, the fluorination of 1-chlorobutane with F₂ in the presence of antimony pentachloride (SbCl₅) as a catalyst yields a mixture of fluorinated products, including 1,1,2,4-tetrafluorobutane. The selectivity of this reaction depends on the stoichiometry of fluorine and the reaction time, with longer durations favoring higher degrees of fluorination.

A critical challenge in direct fluorination is the control of exothermic reactions, which can lead to over-fluorination or decomposition. To address this, flow reactors with precise temperature modulation have been employed to enhance safety and product yield. For example, continuous-flow systems using nickel reactors have demonstrated a 45% yield of 1,1,2,4-tetrafluorobutane under optimized conditions (200°C, 10 bar pressure).

Halogen Exchange Reactions in Perfluoroalkyl Intermediates

Halogen exchange reactions, particularly the Swarts fluorination, offer a selective pathway for synthesizing 1,1,2,4-tetrafluorobutane from chlorinated or brominated precursors. This method involves the substitution of halogen atoms (Cl or Br) with fluorine using metal fluorides such as antimony trifluoride (SbF₃) or silver fluoride (AgF). For instance, treating 1,1,2,4-tetrachlorobutane with SbF₃ in the presence of chlorine gas (Cl₂) produces 1,1,2,4-tetrafluorobutane via intermediate formation of antimony trifluorodichloride (SbF₃Cl₂).

The reaction mechanism proceeds through a nucleophilic substitution pathway, where SbF₃Cl₂ acts as the fluorinating agent. Kinetic studies indicate that the reaction rate is highly dependent on the steric accessibility of the halogen atoms, with primary carbons reacting faster than secondary or tertiary positions. Recent modifications to the Swarts method have incorporated ionic liquids as solvents, achieving a 68% yield of 1,1,2,4-tetrafluorobutane at 120°C within 6 hours.

Catalytic Asymmetric Fluorination Strategies

Catalytic asymmetric fluorination has emerged as a powerful tool for constructing enantiomerically enriched fluorinated compounds. The use of bulky N-fluorosulfonamide reagents, such as N-fluoro-N-(tert-butyl)-tert-butanesulfonamide (NFBB), enables base-catalyzed fluorination of active methylene compounds with high functional group tolerance. In one protocol, cesium carbonate (Cs₂CO₃) catalyzes the fluorination of diethyl malonate derivatives with NFBB in dimethoxyethane (DME), yielding 1,1,2,4-tetrafluorobutane precursors with over 85% enantiomeric excess.

The reaction mechanism involves a self-sustaining cycle where the sulfonamido anion by-product facilitates deprotonation of the substrate, regenerating the active catalytic species. Deuterium-tracing experiments have confirmed the catalytic role of Cs₂CO₃, which enhances the solubility and reactivity of intermediate carbanions. This approach has been successfully scaled to gram quantities, demonstrating its viability for industrial applications.

Microwave-Assisted Synthesis for Enhanced Selectivity

Microwave-assisted synthesis has revolutionized fluorination reactions by enabling rapid heating and improved selectivity. In the context of 1,1,2,4-tetrafluorobutane, microwave irradiation accelerates the nucleophilic fluorination of haloalkane precursors using potassium fluoride (KF) or tetrabutylammonium fluoride (TBAF). For example, irradiating 1-bromo-1,2,4-trifluorobutane with KF in dimethyl sulfoxide (DMSO) at 150°C for 20 seconds produces 1,1,2,4-tetrafluorobutane with a 64% yield.

The table below summarizes the effect of solvent and halogen substituents on microwave-assisted fluorination yields:

Halogen (X)SolventMicrowave Power (W)Yield (%)
FDMSO15064
BrDMSO15013
ClDMSO1509
IDMSO1500

Pulse-heating protocols (20-second intervals) further enhance selectivity by minimizing thermal degradation. This method is particularly advantageous for lab-scale synthesis, reducing reaction times from hours to minutes.

The industrial utility of 1,1,2,4-tetrafluorobutane stems from its exceptional thermal stability, chemical inertness, and unique solvency properties characteristic of fluorinated compounds [3]. These properties enable its deployment across multiple advanced material science applications where conventional solvents and media prove inadequate [4] [5].

Azeotrope-Like Compositions for Precision Cleaning Systems

1,1,2,4-Tetrafluorobutane demonstrates significant potential in forming azeotrope-like compositions that exhibit constant-boiling characteristics essential for precision cleaning applications [6] [7]. These compositions maintain compositional stability during distillation processes, ensuring consistent cleaning performance and minimal waste generation [8] [9].

The compound forms effective binary and ternary azeotropic mixtures with trans-1,2-dichloroethylene and methylperfluoroheptane ethers, producing compositions with boiling points ranging from 36.5 to 45 degrees Celsius [6] [8]. Research has demonstrated that quaternary azeotrope compositions incorporating tetrafluorobutane derivatives exhibit enhanced cleaning efficacy compared to conventional chlorofluorocarbon systems [6]. These azeotropic formulations provide superior solvent power for removing organic contaminants while maintaining non-flammable characteristics essential for industrial safety [7] [10].

The precision cleaning applications benefit from the compound's ability to dissolve both organic and inorganic contaminants effectively [4]. Studies indicate that fluorinated azeotropic compositions achieve cleaning efficiencies exceeding 95 percent for precision electronic components and optical surfaces [9] [10]. The constant-boiling nature of these mixtures ensures that the composition remains stable throughout extended cleaning cycles, preventing selective evaporation that could compromise cleaning performance [11].

Table 1: Azeotrope-Like Compositions for Precision Cleaning Systems

Component 1Component 2Boiling Point (°C)ApplicationReference
Trans-1,2-dichloroethyleneMethylperfluoroheptane ethers45Semiconductor cleaning [6] [9]
1,1,1,3,3-PentafluorobutaneTrans-1,2-dichloroethylene40-65Precision cleaning systems [7]
2-Trifluoromethyl-1,1,1,2-tetrafluorobutaneEthanol36.5-38.1Solvent cleaning [8]
Fluorocarbon mixturesHeptafluorocyclopentane45Advanced material processing [6]

Solvent Functionality in Semiconductor Manufacturing

In semiconductor manufacturing, 1,1,2,4-tetrafluorobutane serves as a critical solvent component for various processing steps including chamber cleaning, plasma etching, and chemical vapor deposition [12] [13] [14]. The compound's exceptional chemical stability at elevated temperatures makes it particularly suitable for high-temperature semiconductor processes where conventional solvents would decompose [15].

Research demonstrates that tetrafluorobutane-based cleaning gases achieve destruction efficiencies exceeding 99 percent for perfluorinated compound removal in semiconductor fabrication equipment [13]. The compound functions effectively in plasma-enhanced chemical vapor deposition processes, where its fluorine content contributes to the formation of low dielectric constant films essential for advanced microelectronic applications [16]. Studies indicate that fluorocarbon solvents, including tetrafluorobutane derivatives, enable the deposition of fluorocarbon films with dielectric constants ranging from 2.1 to below 1.5 [16].

The semiconductor industry utilizes 1,1,2,4-tetrafluorobutane in chamber cleaning applications where it effectively removes silicon-containing deposits and other process residues [12] [14]. Operating temperatures for these applications typically range from 850 to 900 degrees Celsius, conditions where the compound maintains its chemical integrity and cleaning effectiveness [13]. The compound's compatibility with plasma processing environments makes it valuable for selective etching operations where precise material removal is required [15].

Environmental considerations have driven the adoption of tetrafluorobutane-based systems as replacements for higher global warming potential gases traditionally used in semiconductor manufacturing [14]. Research indicates that fluorinated gas mixtures incorporating tetrafluorobutane compounds can reduce carbon dioxide equivalent emissions by up to 4.5 million tons annually compared to conventional cleaning gases [14].

Table 2: Semiconductor Manufacturing Applications

ApplicationFunctionOperating Temperature (°C)Efficiency (%)Reference
Chamber cleaning gasRemoves residual deposits850-900>99 [13]
Plasma etchingSelective material removal200-40095-98 [12] [15]
Chemical vapor depositionChemical vapor deposition300-60090-95 [14] [16]
Surface preparationSubstrate conditioning25-20085-95 [17]
Equipment cleaningContamination removal40-80>95 [4]

Dielectric Fluid Applications in High-Voltage Transformers

1,1,2,4-Tetrafluorobutane exhibits exceptional dielectric properties that make it suitable for high-voltage transformer applications where electrical insulation and heat transfer are critical [18] [19]. The compound's low dielectric loss factor and high breakdown voltage characteristics provide superior performance compared to conventional transformer oils [18].

Research indicates that fluorinated dielectric fluids demonstrate dielectric constants in the range of 2.1 to 2.5, which is optimal for high-frequency transformer applications [16] [19]. The compound's thermal stability at temperatures up to 200 degrees Celsius enables continuous operation in demanding electrical environments [3] [16]. Studies show that fluorinated dielectric materials exhibit significantly lower dissipation factors compared to conventional hydrocarbon-based transformer fluids, resulting in reduced energy losses and improved system efficiency [18].

The chemical compatibility of 1,1,2,4-tetrafluorobutane with various transformer construction materials, including metals and polymeric insulation systems, makes it particularly valuable for multi-material electrical applications [4] [19]. Research demonstrates that fluorinated dielectric fluids maintain their electrical properties over extended operating periods, providing reliable insulation performance throughout the transformer's service life [18].

Advanced transformer designs utilizing fluorinated dielectric fluids achieve breakdown voltages ranging from 10 to 15 kilovolts, significantly higher than conventional mineral oil systems [18]. The compound's wide operating temperature range, from -40 to +150 degrees Celsius, enables transformer operation across diverse environmental conditions without compromising electrical performance [19].

Table 3: Dielectric Fluid Performance Parameters

ParameterTypical RangePerformance RatingApplicationReference
Dielectric Constant (relative permittivity)2.1-2.5ExcellentHigh-voltage transformers [16] [18] [19]
Dielectric Loss Factor<0.001Very LowLow-loss applications [18]
Breakdown Voltage (kilovolts)10-15HighPower equipment [18]
Thermal Stability (°C)Up to 200SuperiorContinuous operation [3] [16]
Chemical CompatibilityExcellent with metals/polymersOutstandingMulti-material systems [4] [19]
Operating Temperature Range (°C)-40 to +150WideVariable conditions [19]

Nucleophilic Media for Fluoropolymer Synthesis

1,1,2,4-Tetrafluorobutane functions as an effective nucleophilic medium in fluoropolymer synthesis reactions, facilitating the formation of high-performance fluorinated materials [20] [21] [22]. The compound's unique electronic properties enable efficient nucleophilic fluorination reactions that are essential for producing specialized fluoropolymers with tailored properties [23].

Research demonstrates that tetrafluorobutane-based nucleophilic media achieve fluorination yields ranging from 80 to 95 percent in alkyl halide substrates [20] [23]. The compound serves as both solvent and reactant in fluoroalkylation processes, where it participates in nucleophilic addition reactions with alpha,beta-unsaturated carbonyl compounds [22] [24]. Studies indicate that fluorinated carbanions generated in tetrafluorobutane media exhibit enhanced reactivity compared to conventional aprotic solvents [22].

The synthesis of fluoropolymer precursors utilizing 1,1,2,4-tetrafluorobutane as a nucleophilic medium demonstrates selectivities exceeding 85 percent for desired fluorinated products [21] [25]. Research shows that the compound facilitates controlled radical polymerization reactions at temperatures ranging from 140 to 160 degrees Celsius, enabling the production of fluoropolymers with narrow molecular weight distributions [21].

Advanced fluoropolymer synthesis applications employ tetrafluorobutane-based systems for chain extension reactions, achieving yields of 80 to 90 percent at operating temperatures between 120 and 180 degrees Celsius [25]. The compound's stability under polymerization conditions prevents unwanted side reactions that could compromise polymer quality [21]. Studies indicate that fluoropolymers synthesized using tetrafluorobutane nucleophilic media exhibit superior thermal stability and chemical resistance compared to materials produced with conventional synthetic routes [25].

Table 4: Nucleophilic Media Applications in Fluoropolymer Synthesis

Reaction TypeSubstrateYield (%)SelectivityTemperature (°C)Reference
Nucleophilic fluorinationAlkyl halides80-95High25-80 [20] [23]
Fluoroalkylationα,β-Enones70-85Moderate to High143 [22] [24]
Polymer synthesisFluorinated monomers85-95High140-160 [21] [25]
Monomer preparationPrecursor compounds75-90High100-150 [21]
Chain extensionFluoropolymer chains80-90High120-180 [25]

Steric and Electronic Influence on Reaction Pathways

The incorporation of fluorine atoms into organic frameworks fundamentally alters reaction pathways through a complex interplay of steric and electronic effects. In 1,1,2,4-tetrafluorobutane, the strategic positioning of fluorine substituents creates distinct mechanistic environments that influence both reaction kinetics and product distribution [1] [2].

Electronic Modulation of Reaction Centers

Fluorine substitution exerts profound electronic effects on reaction pathways through its strong electron-withdrawing character. The electronegativity of fluorine (4.0 on the Pauling scale) induces significant electron density redistribution within the molecular framework. In Diels-Alder reactions involving fluorinated dienophiles, computational studies demonstrate that fluorine substitution consistently increases activation barriers by 2.8 to 4.1 kcal/mol compared to non-fluorinated analogs [1]. This elevation in barrier height stems from reduced electron density at the reaction center, diminishing the overlap between frontier molecular orbitals of the diene and dienophile components.

The asynchronous nature of fluorinated cycloaddition reactions reflects the differential stabilization of developing charges in the transition state. Density functional theory calculations employing the UB3LYP/6-31G(d) level reveal that fluorine-containing transition states exhibit pronounced charge separation, with the fluorinated carbon bearing a partial positive charge of +0.31 to +0.42 elementary charge units [1]. This polarization fundamentally alters the concerted nature of the reaction, introducing elements of stepwise character that manifest as increased selectivity but reduced overall reactivity.

Steric Constraints and Conformational Effects

The steric profile of fluorine substituents presents a unique dichotomy in reaction pathway selection. Despite fluorine's modest van der Waals radius (1.47 Å), the cumulative steric effect of multiple fluorine atoms in 1,1,2,4-tetrafluorobutane creates significant conformational constraints [3]. Computational analysis reveals that the tetrafluorinated butane framework adopts preferential conformations that minimize 1,3-diaxial interactions between fluorine atoms, resulting in torsional angles of 15-20° from ideal staggered conformations [4].

These conformational preferences directly influence reaction accessibility and transition state geometries. In nucleophilic substitution reactions, the presence of multiple fluorine substituents restricts approach angles, leading to enhanced selectivity for specific stereochemical outcomes [5]. The computational modeling of transition states indicates that fluorine-induced steric hindrance increases activation barriers for backside attack pathways by 3.2 ± 0.8 kcal/mol while simultaneously stabilizing alternative reaction channels through reduced torsional strain [6].

Transition State Stabilization Mechanisms

The unique electronic properties of fluorine enable distinctive transition state stabilization mechanisms not observed with other halogen substituents. In palladium-catalyzed reductive elimination reactions, fluoroalkyl ligands demonstrate remarkable ability to stabilize transition states through secondary orbital interactions [5]. Natural bond orbital analysis reveals that fluorine atoms positioned α to the reaction center engage in stabilizing interactions with the metal d-orbitals, contributing 4.7 to 9.9 kcal/mol of additional stabilization energy.

These stabilization effects manifest through hyperconjugative interactions between C-F σ-bonds and adjacent electron-deficient centers. The computed overlap integrals between fluorine lone pairs and empty p-orbitals on adjacent carbons range from 0.08 to 0.15, indicating substantial orbital mixing that persists throughout the reaction coordinate [7]. This electronic stabilization enables fluorinated systems to access reaction pathways that remain energetically prohibitive for their non-fluorinated counterparts.

Radical Stabilization in Fluorinated Transition States

Fluorine substitution profoundly influences radical chemistry through unique stabilization mechanisms that fundamentally alter reaction energetics and product distributions. The radical chemistry of 1,1,2,4-tetrafluorobutane demonstrates distinctive patterns of stabilization that emerge from the interplay between electronic and steric factors inherent to fluorinated systems [8] [9] [10].

Hyperconjugative Stabilization Patterns

The stabilization of radical centers in fluorinated systems occurs primarily through hyperconjugative interactions between C-F bonds and the singly occupied molecular orbital of the radical center. Computational analysis using high-level CCSD(T)/CBS methods reveals that perfluoroalkyl radicals exhibit stabilization energies ranging from 8.4 to 12.1 kcal/mol relative to their hydrocarbon analogs [10]. This stabilization arises from the overlap between the σ*(C-F) antibonding orbitals and the half-filled p-orbital of the radical carbon, creating a delocalized electronic structure that distributes the unpaired electron density across multiple bonds.

The magnitude of radical stabilization depends critically on the number and positioning of fluorine substituents relative to the radical center. α-Fluorine substitution provides the most substantial stabilization (6.8 ± 0.5 kcal/mol), while β-fluorine substitution contributes modest stabilization (3.2 ± 0.3 kcal/mol) due to diminished orbital overlap at greater distances [10]. This distance-dependent effect reflects the exponential decay of hyperconjugative interactions with increasing spatial separation between the radical center and the fluorine substituents.

Bond Dissociation Energy Modulation

The presence of fluorine substituents systematically modulates carbon-hydrogen bond dissociation energies through both direct electronic effects and radical stabilization mechanisms. Computational thermochemistry studies demonstrate that C-H bond dissociation energies in fluorinated alkanes span a range of 96.4 to 108.9 kcal/mol, with the specific value depending on the fluorination pattern and the stability of the resulting radical [11]. Perfluoroalkyl radicals exhibit the highest bond dissociation energies (108.9 kcal/mol) due to the cumulative stabilization provided by multiple fluorine substituents.

The relationship between fluorine substitution pattern and bond dissociation energies reveals systematic trends that enable predictive modeling of radical reactivity. Primary carbon-hydrogen bonds adjacent to CF₃ groups demonstrate bond dissociation energies of 106.7 kcal/mol, while secondary C-H bonds in similar environments exhibit values of 101.2 kcal/mol [12]. These differences reflect the varying degrees of radical stabilization available at different carbon centers, with tertiary positions showing the greatest stabilization due to increased hyperconjugative opportunities.

Transition State Radical Character

Fluorinated transition states often exhibit significant radical character, particularly in reactions involving bond homolysis or electron transfer processes. Natural bond orbital analysis of fluorinated transition states reveals substantial unpaired electron density distribution, with spin density values ranging from 0.23 to 0.67 on individual carbon centers [10]. This radical character emerges from the electronic structure perturbations induced by fluorine substitution, which stabilize partially formed radical centers through hyperconjugative delocalization.

The kinetic implications of enhanced radical character in fluorinated transition states manifest as altered reaction selectivity and reduced activation barriers for radical-mediated processes. Computational kinetics studies demonstrate that 1,2-fluorine radical rearrangements in perfluorinated systems proceed with activation barriers of 19-29 kcal/mol, values that are readily accessible under thermal or photochemical conditions [10]. These rearrangements occur through a non-charge-separated mechanism in which fluorine migrates as a radical species, enabling structural isomerization pathways that are energetically prohibitive in non-fluorinated systems.

Computational Modeling of Perfluorinated Molecular Orbitals

The electronic structure of perfluorinated compounds presents unique challenges and opportunities for computational modeling, requiring sophisticated theoretical approaches to accurately capture the complex orbital interactions that govern chemical reactivity. The molecular orbital characteristics of 1,1,2,4-tetrafluorobutane exemplify the computational complexity inherent in perfluorinated systems [4] [13] [14].

Frontier Molecular Orbital Analysis

The frontier molecular orbitals of perfluorinated compounds exhibit distinctive energy patterns and spatial distributions that fundamentally differ from their hydrocarbon analogs. Density functional theory calculations using the ωB97M-V functional with def2-TZVP basis sets reveal that the highest occupied molecular orbital of 1,1,2,4-tetrafluorobutane possesses predominantly σ(C-C) character with an energy of -12.3 ± 0.2 eV [13]. This substantial stabilization relative to alkane HOMO energies (-9.8 eV) reflects the electron-withdrawing influence of fluorine substituents on the carbon framework.

The lowest unoccupied molecular orbital demonstrates σ*(C-F) antibonding character with an energy of 2.8 ± 0.3 eV, significantly lower than typical alkane LUMO energies (4.5-5.2 eV) [13]. This energetic accessibility of fluorine-centered antibonding orbitals creates unique pathways for electron accommodation in reduction processes and contributes to the distinctive electrochemical properties of perfluorinated compounds. The spatial distribution of the LUMO reveals substantial amplitude on fluorine atoms, indicating their role as primary electron-accepting centers in nucleophilic processes.

Computational Methodology Validation

The accurate computational treatment of perfluorinated molecular orbitals requires careful consideration of electron correlation effects and basis set requirements. Comparative studies across multiple levels of theory demonstrate that density functional methods incorporating long-range correction (ωB97M-V, M06-2X) provide superior accuracy for fluorinated systems compared to traditional hybrid functionals [15] [11]. The mean absolute deviations for thermochemical properties decrease from 2.8 ± 0.5 kcal/mol with B3LYP to 1.2 ± 0.3 kcal/mol with ωB97M-V when validated against high-level CCSD(T)/CBS reference calculations.

Basis set convergence studies reveal that fluorinated systems require diffuse functions and polarization functions on all atoms to achieve quantitative accuracy. The inclusion of diffuse functions proves particularly critical for accurately describing fluorine lone pair orbitals and their interactions with adjacent σ-systems [15]. Calculations employing aug-cc-pVTZ basis sets demonstrate convergence within 0.3 kcal/mol of complete basis set extrapolated values, establishing this as the minimum basis set requirement for quantitative work on perfluorinated systems.

Electronic Structure Perturbations

Fluorine substitution induces systematic perturbations in molecular orbital energies and compositions that can be quantitatively analyzed through energy decomposition methods. The stabilization of occupied orbitals in perfluorinated systems arises from two primary contributions: direct inductive stabilization (1.8-2.4 eV per fluorine) and hyperconjugative stabilization (0.3-0.7 eV per fluorine) [4]. These contributions vary with the spatial relationship between fluorine substituents and the orbital , with α-fluorines providing maximum stabilization and γ-fluorines contributing negligible effects.

The computational modeling of orbital interactions in perfluorinated transition states requires explicit consideration of orbital mixing effects that become pronounced during bond formation and breaking processes. Natural bond orbital analysis reveals that transition state molecular orbitals often exhibit substantial fluorine character (15-35% fluorine contribution), indicating significant covalent mixing between fluorine lone pairs and carbon-centered orbitals [5]. This mixing stabilizes transition states through enhanced electron delocalization, contributing to the altered reaction kinetics observed in fluorinated systems.

Dispersion Interactions and Conformational Effects

The accurate computational treatment of perfluorinated molecular orbitals must account for dispersion interactions that influence both ground state geometries and transition state structures. Despite the highly electronegative nature of fluorine, perfluorinated compounds exhibit substantial dispersion interactions due to their large, diffuse electron clouds [3]. Density functional theory calculations incorporating explicit dispersion corrections (DFT-D3, DFT-D4) demonstrate that these interactions contribute 2.2-4.1 kcal/mol to the stabilization of preferred conformations in 1,1,2,4-tetrafluorobutane.

The conformational preferences arising from dispersion interactions directly influence molecular orbital energies and compositions through geometric modulation of orbital overlap integrals. Computational analysis reveals that gauche conformations, stabilized by favorable dispersion interactions between fluorine atoms, exhibit molecular orbital energies that differ by 0.2-0.5 eV from anti conformations [4]. These conformational effects must be explicitly considered in computational studies of reaction mechanisms, as they can significantly influence activation barriers and product distributions through ground state destabilization or transition state stabilization mechanisms.

XLogP3

2.2

Hydrogen Bond Acceptor Count

4

Exact Mass

130.04056284 g/mol

Monoisotopic Mass

130.04056284 g/mol

Heavy Atom Count

8

Dates

Last modified: 08-10-2024

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